7-Chloro-3-[(4-ethylphenyl)sulfonyl]-5-(4-phenylpiperazin-1-yl)[1,2,3]triazolo[1,5-a]quinazoline
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Description
7-Chloro-3-[(4-ethylphenyl)sulfonyl]-5-(4-phenylpiperazin-1-yl)[1,2,3]triazolo[1,5-a]quinazoline is a useful research compound. Its molecular formula is C27H25ClN6O2S and its molecular weight is 533.05. The purity is usually 95%.
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Scientific Research Applications
Cytotoxicity and Anticancer Potential
Studies on quinazoline derivatives have demonstrated their cytotoxicity against tumor cell lines, indicating potential anticancer activity. For example, one study evaluated the cytotoxic/antiproliferative activity of a quinazoline derivative using the human tumor cell line HeLa, finding significant cytotoxic effects, which suggests potential as anticancer agents (Ovádeková et al., 2005).
Antimicrobial and Antifungal Activities
Quinazoline derivatives have also been explored for their antimicrobial and antifungal properties. A study on 3-Aryl-5H,13aH-quinolino(3,2-f)(1,2,4)triazolo(4,3-b)(1,2-diaza-4-sulpho)azepines showed promising antibacterial and antifungal activities, indicating their potential use in treating infections caused by pathogenic strains (Panwar & Singh, 2011).
Antihistaminic Agents
Research into the development of new antihistaminic agents has led to the synthesis of novel quinazoline derivatives that show significant in vivo H1-antihistaminic activity, highlighting their potential as new classes of H1-antihistamines (Alagarsamy et al., 2009).
Anticonvulsant Activity
Quinazoline derivatives have been synthesized and evaluated for their anticonvulsant activity. One study found that certain derivatives exhibited potent anticonvulsant activity, suggesting their potential as therapeutic agents for the treatment of convulsive disorders (Guan et al., 2008).
Adenosine Receptor Antagonists
A series of quinazoline derivatives has been identified as potent and selective adenosine receptor antagonists, with potential therapeutic applications as novel and rapid acting antidepressant agents. These compounds have shown to bind avidly to adenosine A1 and A2 receptors, which may contribute to their antidepressant activity (Sarges et al., 1990).
properties
IUPAC Name |
7-chloro-3-(4-ethylphenyl)sulfonyl-5-(4-phenylpiperazin-1-yl)triazolo[1,5-a]quinazoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25ClN6O2S/c1-2-19-8-11-22(12-9-19)37(35,36)27-26-29-25(23-18-20(28)10-13-24(23)34(26)31-30-27)33-16-14-32(15-17-33)21-6-4-3-5-7-21/h3-13,18H,2,14-17H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VALYTMWWWNYYHX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)C2=C3N=C(C4=C(N3N=N2)C=CC(=C4)Cl)N5CCN(CC5)C6=CC=CC=C6 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25ClN6O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
533.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[7-Chloro-3-(4-ethylbenzenesulfonyl)-[1,2,3]triazolo[1,5-A]quinazolin-5-YL]-4-phenylpiperazine |
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